molecular formula C9H8BrN3O B15230513 6-Bromo-8-methoxyquinazolin-2-amine

6-Bromo-8-methoxyquinazolin-2-amine

Cat. No.: B15230513
M. Wt: 254.08 g/mol
InChI Key: FFLHIPWQFAMOPJ-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyquinazolin-2-amine is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 8th position, and an amine group at the 2nd position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxyquinazolin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoquinazoline and 8-methoxyaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or dimethylformamide) and a catalyst (e.g., palladium on carbon).

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxyquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-Bromo-8-methoxyquinazolin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinazolin-2-amine: Lacks the bromine atom at the 6th position.

    8-Bromoquinazolin-2-amine: Lacks the methoxy group at the 8th position.

    6-Bromoquinazolin-2-amine: Lacks the methoxy group at the 8th position.

Uniqueness

6-Bromo-8-methoxyquinazolin-2-amine is unique due to the presence of both the bromine atom and the methoxy group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-8-methoxyquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-14-7-3-6(10)2-5-4-12-9(11)13-8(5)7/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHIPWQFAMOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CN=C(N=C12)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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